Target Engagement Inferiority: TAK1 Kinase Inhibition
This specific compound (CHEMBL4586372) demonstrates negligible activity against human TAK1 kinase (IC50 > 3,500 nM) . This contrasts with structurally distinct, potent TAK1 inhibitors in the same database that achieve single-digit nanomolar affinity. This data explicitly excludes this bradykinin-targeted compound from TAK1-based research applications.
| Evidence Dimension | Human TAK1/TAB1 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | > 3.50E+3 nM |
| Comparator Or Baseline | Potent TAK1 inhibitor (e.g., Compound 3 in literature) achieves IC50 = 37 nM |
| Quantified Difference | > 94-fold less potent |
| Conditions | Inhibition of N-terminal His-tagged human TAK1 (1–303 aa)/human TAB1 (437–504 aa) expressed in baculovirus system |
Why This Matters
This negative selectivity data from a public database provides a critical exclusion criterion, preventing misapplication of the compound in TAK1-dependent biological studies where nanomolar potency is required.
- [1] BindingDB. Entry BDBM50529793 (CHEMBL4586372). Affinity Data: IC50 > 3,500 nM for Human TAK1/TAB1. View Source
